N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and a methoxy group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxyl precursor using methyl iodide in the presence of a base.
Formation of the pyridin-4-ylmethylidene moiety: This involves the condensation of pyridine-4-carbaldehyde with the amine group on the phenyl ring, typically under acidic or basic conditions to facilitate the formation of the imine (Schiff base).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imine (Schiff base) can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide: shares structural similarities with other compounds containing furan, pyridine, and methoxy groups.
Resveratrol analogues: Compounds with similar structural motifs have been studied for their bioactivity, including anticancer and anti-inflammatory properties.
Uniqueness
- The unique combination of the furan ring, pyridine ring, and methoxy group in this compound contributes to its distinct chemical properties and potential applications.
- Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
774190-69-1 |
---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[2-methoxy-4-(pyridin-4-ylmethylideneamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-23-17-11-14(20-12-13-6-8-19-9-7-13)4-5-15(17)21-18(22)16-3-2-10-24-16/h2-12H,1H3,(H,21,22) |
InChI Key |
FLZRZMVBAQSNLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=CC2=CC=NC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.